6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 101960-36-5; molecular formula C₁₂H₁₃NO; molecular weight 187.24 g/mol) is a spirocyclic isoxazoline characterized by a cyclopropane ring spiro-fused at the C-5 position of the isoxazoline and a benzyl substituent at C-6. This compound belongs to the 4,5-dihydroisoxazole-5-spirocyclopropane class first synthesized via 1,3-dipolar cycloaddition of nitrile oxides to methylenecyclopropane.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 101960-36-5
Cat. No. B11907941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
CAS101960-36-5
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC12CC(=NO2)CC3=CC=CC=C3
InChIInChI=1S/C12H13NO/c1-2-4-10(5-3-1)8-11-9-12(6-7-12)14-13-11/h1-5H,6-9H2
InChIKeyVZRPXJQAPSIOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 101960-36-5) – Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 101960-36-5; molecular formula C₁₂H₁₃NO; molecular weight 187.24 g/mol) is a spirocyclic isoxazoline characterized by a cyclopropane ring spiro-fused at the C-5 position of the isoxazoline and a benzyl substituent at C-6 [1]. This compound belongs to the 4,5-dihydroisoxazole-5-spirocyclopropane class first synthesized via 1,3-dipolar cycloaddition of nitrile oxides to methylenecyclopropane [2]. It serves as both a bioactive small molecule and a versatile synthetic intermediate that can undergo thermal rearrangement to 5,6-dihydro-4-pyridones [2].

Why 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene Cannot Be Interchanged with Other 6-Substituted Spiroisoxazoline Analogs


Within the 4-oxa-5-azaspiro[2.4]hept-5-ene scaffold family, the nature of the 6-position substituent dictates both biological target engagement and synthetic reactivity. The benzyl group provides a specific balance of lipophilicity, steric bulk, and π-stacking potential that the smaller methyl (CAS 101960-34-3) or directly attached phenyl (CAS 101960-35-4) analogs cannot replicate [1]. Critically, the Guarna synthesis study demonstrates that phenyl substitution on the spirocyclopropane ring selectively directs C(spiro)–C(benzylic) bond fission during thermal rearrangement, yielding a single regioisomeric pyridone product – a regiochemical outcome not accessible with non-benzylic substituents [2]. For procurement decisions, substituting this compound with a 6-phenyl or 6-methyl congener risks both altered pharmacological profile and divergent downstream synthetic pathways.

Quantitative Differentiation Evidence for 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene Versus Structural Analogs


5-Lipoxygenase (5-LO) Inhibitory Potency: Cross-Study Comparison with Clinical Benchmark Zileuton

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene inhibits recombinant human 5-lipoxygenase with an IC₅₀ of 12,000 nM (12 µM) as measured in a spectrophotometric assay using recombinant enzyme expressed in E. coli [1]. This potency, while modest relative to the clinically approved 5-LO inhibitor zileuton (reported IC₅₀ ~500–1,000 nM in comparable recombinant enzyme assays [2]), establishes the benzyl-substituted spiroisoxazoline as a structurally distinct 5-LO ligand chemotype. No publicly available 5-LO inhibition data exist for the 6-phenyl or 6-methyl analogs, making potency assessment for these comparators impossible without experimental determination.

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

Multi-Target Pharmacological Profile: Simultaneous Engagement of 5-LO, MAO-B, and LSD1

According to the Therapeutic Target Database (TTD), 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene is annotated as an inhibitor of both monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1), in addition to its 5-lipoxygenase inhibitory activity [1]. This triple-target engagement profile (5-LO + MAO-B + LSD1) is not reported for the 6-phenyl or 6-methyl analogs in any public database. The 6-methyl analog has been utilized as a building block in a patent describing KDM5A (LSD1-family) inhibitors (IC₅₀ = 20 nM for the final elaborated compound) [2], but the methyl-spiro fragment itself lacks reported intrinsic multi-target activity.

Polypharmacology Monoamine Oxidase B Lysine-Specific Demethylase 1 5-Lipoxygenase

Cell Differentiation Induction: Phenotypic Activity in Undifferentiated Cell Proliferation Arrest

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. This cell-phenotype modulation activity, cited in patent literature, is specific to the benzyl-substituted derivative; no equivalent monocyte-differentiation activity has been reported for the 6-phenyl or 6-methyl analogs in publicly available sources.

Cell Differentiation Anticancer Monocyte Differentiation Psoriasis

CCR5 Antagonist Activity: Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene can function as a CCR5 antagonist, suggesting potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. CCR5 antagonism has not been reported for the 6-phenyl or 6-methyl analogs. In the broader spiroisoxazoline class, CCR5 antagonism has been described for bicyclic isoxazolidine-based chemotypes [2], but the benzyl-substituted spirocyclopropane-isoxazoline scaffold represents a structurally distinct CCR5 ligand series.

CCR5 Antagonist HIV Chemokine Receptor Autoimmune Disease

Procurement-Driven Application Scenarios for 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene


Scaffold for Multi-Target Anti-Inflammatory Probe Development (5-LO / MAO-B / LSD1)

Research groups pursuing polypharmacological agents for inflammatory or neuroinflammatory indications can utilize the benzyl compound as a starting scaffold that simultaneously engages 5-lipoxygenase (IC₅₀ = 12 µM), monoamine oxidase B, and LSD1 . The 6-phenyl and 6-methyl congeners lack this multi-target annotation, making the benzyl analog the rational choice for probe development in this target combination space.

Differentiation Therapy Research in Oncology and Dermatology

The compound's documented ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation positions it as a tool compound for differentiation therapy research, particularly in acute myeloid leukemia and psoriasis. No equivalent phenotypic activity has been described for the 6-phenyl or 6-methyl analogs.

Synthetic Building Block for Regioselective 5,6-Dihydro-4-pyridone Synthesis

Thermal rearrangement of this compound yields 5,6-dihydro-4-pyridones with regiochemical control conferred by the benzyl substituent at C-6 . The benzyl group directs selective C(spiro)–C(benzylic) bond fission to produce a single regioisomeric pyridone, a synthetic advantage not achievable with the phenyl or methyl analogs that follow different rearrangement pathways. This makes the benzyl derivative the preferred starting material for synthesizing specific substituted pyridone heterocycles.

CCR5 Antagonist Lead Optimization and HIV Entry Inhibition Studies

Preliminary CCR5 antagonist activity combined with a spirocyclopropane-isoxazoline scaffold that is structurally distinct from known CCR5 chemotypes (e.g., bicyclic isoxazolidines, piperidine-based antagonists) provides a novel starting point for HIV entry inhibitor optimization. The benzyl substitution at C-6 may contribute to the CCR5 pharmacophore in ways that the smaller methyl or directly attached phenyl groups cannot replicate.

Quote Request

Request a Quote for 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.